molecular formula C9H6F2N2 B2934126 7,8-Difluoroquinolin-3-amine CAS No. 318685-32-4

7,8-Difluoroquinolin-3-amine

Cat. No. B2934126
M. Wt: 180.158
InChI Key: RSHIEXAOQCAVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Difluoroquinolin-3-amine is a chemical compound with the molecular formula C9H6F2N2 . It has a molecular weight of 180.16 and is a solid at room temperature . The IUPAC name for this compound is 7,8-difluoro-3-quinolinamine .


Molecular Structure Analysis

The InChI code for 7,8-Difluoroquinolin-3-amine is 1S/C9H6F2N2/c10-7-2-1-5-3-6 (12)4-13-9 (5)8 (7)11/h1-4H,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

7,8-Difluoroquinolin-3-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Insights from Heterocyclic Amines in Medicinal Chemistry

7,8-Difluoroquinolin-3-amine, as a derivative within the broad category of quinolines, shares significance with its related compounds, such as 8-hydroxyquinoline, in medicinal chemistry. The scaffold of 8-hydroxyquinoline has been a focal point in organic and analytical chemistry due to its chromophore properties and ability to detect various metal ions. Over the past two decades, this moiety has garnered attention from medicinal chemists for its significant biological activities, leading to the development of potent, target-based broad-spectrum drug molecules for the treatment of life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives further underscore their potential as drug candidates for various diseases, offering a template for synthesizing novel and pharmacologically potent agents for a wide range of therapeutic targets (Gupta, Luxami, & Paul, 2021).

Environmental and Analytical Applications

Recent advancements suggest that amine-functionalized sorbents, including those based on quinoline derivatives, present innovative solutions for environmental challenges, such as the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances, detected in many water supplies, pose health risks at concentrations as low as 6 ng/L. Amine-containing sorbents, by virtue of their interaction with PFAS, offer a promising approach for their control in the treatment of municipal water and wastewater, emphasizing the utility of quinoline derivatives beyond their medicinal applications (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Role in Biochemical Analysis

The role of quinoline derivatives extends to biochemical analysis, where they are utilized in the design of fluorescent probes for zinc ion determination. The introduction of carboxamide groups into the 8-aminoquinoline molecule to create 8-amidoquinoline derivatives improves water solubility and cell membrane permeability. These derivatives have shown potential as functional receptors for zinc ions due to their fast reactivity, selectivity, and bio-compatibility, particularly in biological applications. Such developments underscore the versatility of quinoline derivatives in contributing to the elucidation and exploration of biochemical phenomena (Mohamad et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

7,8-difluoroquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHIEXAOQCAVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C=C21)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Difluoroquinolin-3-amine

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